molecular formula C18H18ClNO3 B268545 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

カタログ番号 B268545
分子量: 331.8 g/mol
InChIキー: NRHVTJLIADHLMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

科学的研究の応用

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide inhibits BTK activity and induces apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide reduces tumor growth and improves survival in animal models of cancer. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is currently being evaluated in clinical trials for the treatment of various types of cancers.

作用機序

BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide selectively inhibits BTK activity, thereby blocking this pathway and inducing apoptosis in cancer cells. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to inhibit other signaling pathways that are involved in cancer cell survival and proliferation, such as the PI3K/AKT and NF-κB pathways.
Biochemical and Physiological Effects:
3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to inducing apoptosis in cancer cells, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to inhibit tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors) and modulate the immune system. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in cancer. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to have good pharmacokinetic properties, which allows for easy administration in animal models. However, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has some limitations for lab experiments. It is a small molecule inhibitor, which may not fully recapitulate the effects of genetic or antibody-mediated inhibition of BTK. In addition, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have off-target effects on other kinases, which can complicate interpretation of experimental results.

将来の方向性

There are several future directions for the development and use of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. First, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is currently being evaluated in clinical trials for the treatment of various types of cancers, and further studies are needed to determine its efficacy and safety in humans. Second, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have potential applications in combination with other anti-cancer drugs or immunotherapies. Third, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have applications beyond cancer, such as in autoimmune or inflammatory diseases that involve BTK signaling. Finally, further studies are needed to fully understand the mechanism of action and off-target effects of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, which may lead to the development of improved BTK inhibitors.

合成法

The synthesis of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, including the preparation of the key intermediate 2-(tetrahydro-2-furanyl)phenol, which is then reacted with 3-chlorobenzoyl chloride to yield the final product. The synthesis has been optimized to produce 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in high yields and purity.

特性

製品名

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

分子式

C18H18ClNO3

分子量

331.8 g/mol

IUPAC名

3-chloro-N-[2-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C18H18ClNO3/c19-14-6-3-5-13(11-14)18(21)20-16-8-1-2-9-17(16)23-12-15-7-4-10-22-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,20,21)

InChIキー

NRHVTJLIADHLMQ-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

正規SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。